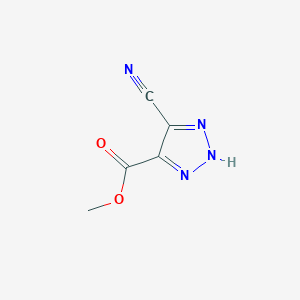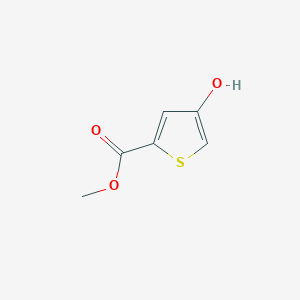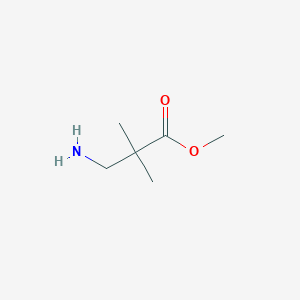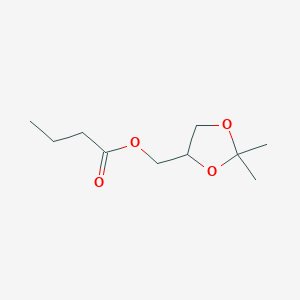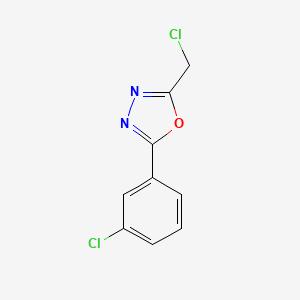
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole, commonly referred to as CMCPO, is a highly versatile compound with a wide range of applications in scientific research. Its unique structure allows it to interact with a variety of biological systems and molecules, making it an ideal candidate for a variety of research projects.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
A study explored the molecular diagrams of oxadiazole derivatives, including those with chlorine substituents, revealing insights into the electron conjugation systems within these molecules. This research aids in understanding the molecular structure and electronic properties of oxadiazole compounds, which is crucial for designing materials with specific optical or electrical characteristics (Lutskii, A., Shepel, A., Shvaika, O., & Klimisha, G. P., 1970).
Synthesis and Fungicidal Properties
Research on the synthesis of oxadiazole derivatives, including the evaluation of their fungicidal properties, has shown that these compounds exhibit significant activity against various fungi. This suggests potential applications in developing new fungicides (Goswami, B. N., Kataky, J. C., Baruah, J. N., & Nath, S., 1984).
Optoelectronic Properties
A study focusing on the synthesis and optoelectronic properties of pi-extended ethynyl- and butadiynyl-1,3,4-oxadiazole derivatives highlights the potential use of these materials in organic electronics, such as organic light-emitting diodes (OLEDs) and molecular wires. The research provides insights into how the structure of oxadiazole derivatives influences their electronic and photophysical properties, crucial for designing advanced optoelectronic devices (Wang, C., Pålsson, L., Batsanov, A., & Bryce, M., 2006).
Green Synthetic Methods
Innovations in the synthesis of 1,3,4-oxadiazoles using eco-friendly protocols have been reported. These methods feature high yields, simplicity in purification, and use water as the reaction medium, demonstrating a shift towards more sustainable chemical synthesis practices. Such advancements are vital for reducing the environmental impact of chemical manufacturing processes (Zhu, F.-J., Zou, Minming, Shao, X., & Li, Zhong, 2015).
Antibacterial and Antifungal Activity
Electrochemical synthesis of oxadiazole derivatives has been explored, revealing these compounds' antibacterial and antifungal activities. This indicates their potential as leads for developing new antimicrobial agents, addressing the growing need for novel treatments against resistant pathogens (Kumar, S., & Srivastava, P., 2019).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBKPWZCCJKKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490455 | |
| Record name | 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
CAS RN |
33575-82-5 | |
| Record name | 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



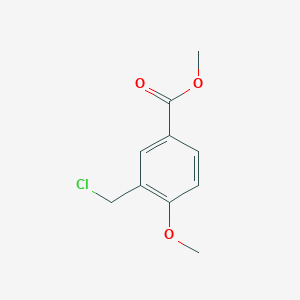


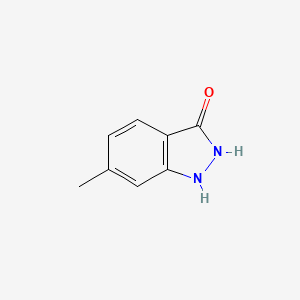
![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
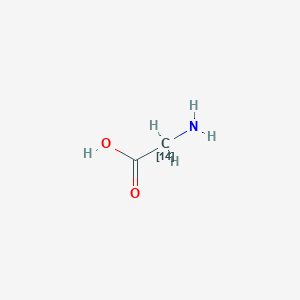

![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)
